7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound features a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position and an ethylphenyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production. Additionally, the reaction can be performed under solvent-free conditions or using green solvents like ethanol, further enhancing its environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amides, esters, and other substituted derivatives.
Scientific Research Applications
7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the inhibition of kinase enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridines
Comparison: Compared to other similar compounds, 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
7-(4-ethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O2/c1-2-9-3-5-10(6-4-9)12-7-11(13(19)20)17-14-15-8-16-18(12)14/h3-8,12H,2H2,1H3,(H,19,20)(H,15,16,17) |
InChI Key |
QQQLKRALGWQIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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